molecular formula C18H14Cl2N8O4 B14922617 N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B14922617
M. Wt: 477.3 g/mol
InChI Key: VBKKDGHCOZAEHB-UHFFFAOYSA-N
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Description

N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex structure, which includes a triazole ring, an oxazole ring, and a pyrazole ring, each contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving 2,6-dichlorobenzylamine and hydrazine hydrate under acidic conditions.

    Oxazole Ring Formation: The oxazole ring is formed by reacting 5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid with appropriate reagents under controlled temperature and pH conditions.

    Final Coupling: The final step involves coupling the triazole and oxazole intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols, base (e.g., sodium hydroxide)

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products

    Reduction of Nitro Group: Corresponding amine derivative

    Substitution of Dichlorobenzyl Group: Substituted benzyl derivatives

    Hydrolysis of Carboxamide Group: Carboxylic acid and amine

Scientific Research Applications

N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its triazole and oxazole rings.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant for enzymes involved in microbial growth and cancer cell proliferation.

    Signal Transduction Pathways: The compound may interfere with signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide shares similarities with other triazole and oxazole derivatives, such as:

      Fluconazole: An antifungal agent with a triazole ring.

      Oxaprozin: A nonsteroidal anti-inflammatory drug with an oxazole ring.

Uniqueness

    Structural Complexity: The presence of multiple heterocyclic rings (triazole, oxazole, and pyrazole) in a single molecule makes it unique.

    Versatility: Its ability to undergo various chemical reactions and its wide range of applications in different fields highlight its versatility.

Properties

Molecular Formula

C18H14Cl2N8O4

Molecular Weight

477.3 g/mol

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H14Cl2N8O4/c1-10-12(7-26-6-11(5-22-26)28(30)31)16(25-32-10)17(29)23-18-21-9-27(24-18)8-13-14(19)3-2-4-15(13)20/h2-6,9H,7-8H2,1H3,(H,23,24,29)

InChI Key

VBKKDGHCOZAEHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C(=O)NC2=NN(C=N2)CC3=C(C=CC=C3Cl)Cl)CN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

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